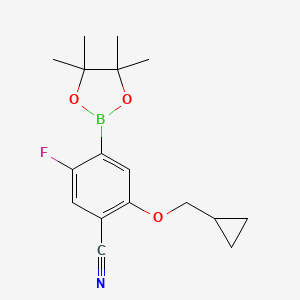

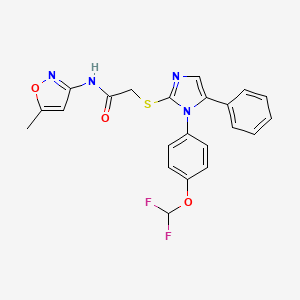

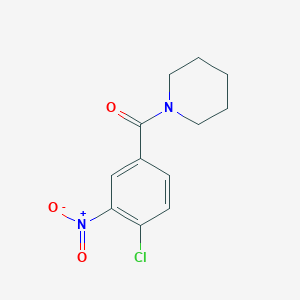

![molecular formula C24H19FN4O2S B2536186 N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-81-7](/img/structure/B2536186.png)

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives is often performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This is a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and varies based on the specific substituents attached to the benzamide core. For instance, “N-(4-Fluorophenyl)benzamide” has a molecular formula of CHFNO, an average mass of 215.223 Da, and a monoisotopic mass of 215.074646 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary based on their specific structure. For example, “N-(4-Fluorophenyl)benzamide” has a molecular formula of CHFNO, an average mass of 215.223 Da, and a monoisotopic mass of 215.074646 Da .科学的研究の応用

Synthesis and Structural Analysis

Research has delved into the synthesis of compounds with similar structural motifs, highlighting the nucleophilic vinylic substitution reactions for creating fluorinated heterocyclic compounds and their potential as precursors in heterocyclic synthesis (Meiresonne et al., 2015). Another study presented a catalyst- and solvent-free synthesis approach for benzamide derivatives, emphasizing the efficiency of microwave-assisted techniques in organic synthesis (Moreno-Fuquen et al., 2019).

Biological Activity

Fluorinated compounds, similar in structure to the queried chemical, have been tested for their biological activities. Thiourea derivatives showed significant antibiofilm properties against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents (Limban et al., 2011). Additionally, novel sulphonamides incorporating triazene moieties were found to inhibit carbonic anhydrase I and II effectively, suggesting their utility in treating conditions where the activity of these isoforms is dysregulated (Bilginer et al., 2019).

Antimicrobial and Antitumor Applications

Various studies have synthesized and evaluated the antimicrobial and antitumor activities of benzamide-based compounds and their derivatives. For instance, benzamide-based 5-aminopyrazoles demonstrated significant antiavian influenza virus activity, highlighting the potential of such compounds in antiviral research (Hebishy et al., 2020). Fluorinated 1,2-benzisothiazol-3(2H)-ones and their dithiobis(benzamides) derivatives were prepared and showed high activity against fungi and Gram-positive microorganisms, indicating their potential as antimicrobial agents (Carmellino et al., 1994).

作用機序

The mechanism of action of benzamide derivatives can vary widely based on their specific structure and the biological system they interact with. For instance, some benzamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of bacteria and fungi.

Safety and Hazards

Benzamide derivatives should be handled with care. They can be harmful if swallowed and are suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .

特性

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O2S/c25-19-11-13-20(14-12-19)29-22(15-26-23(31)18-9-5-2-6-10-18)27-28-24(29)32-16-21(30)17-7-3-1-4-8-17/h1-14H,15-16H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERWYNBKGSBPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

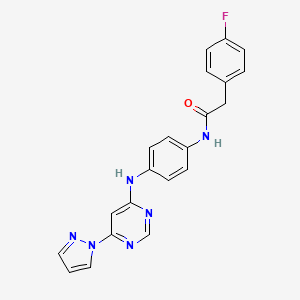

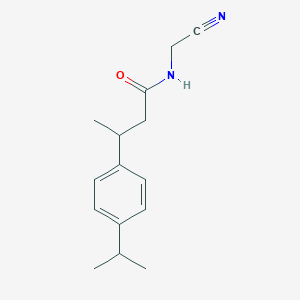

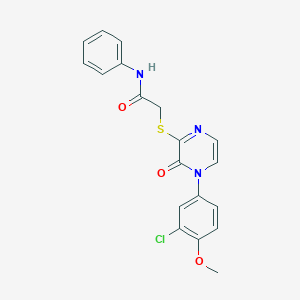

![2,6-dichloro-3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl}-5-fluoropyridine](/img/structure/B2536103.png)

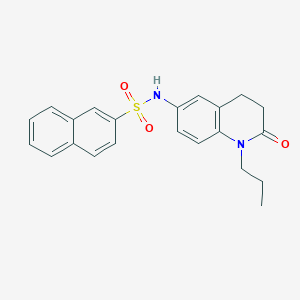

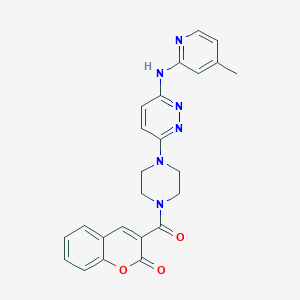

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)

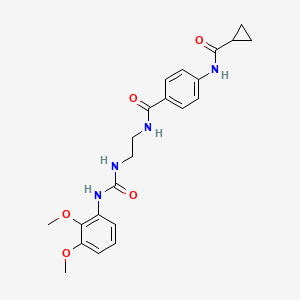

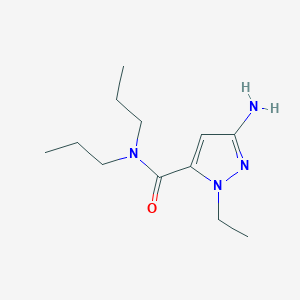

![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)

![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)